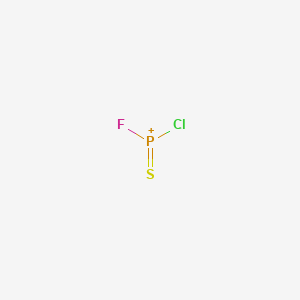
Chloro(fluoro)sulfanylidenephosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(fluoro)sulfanylidenephosphanium is a unique compound characterized by the presence of chlorine, fluorine, sulfur, and phosphorus atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(fluoro)sulfanylidenephosphanium typically involves the reaction of phosphorus compounds with sulfur and halogenating agents. One common method includes the use of phosphorus trichloride (PCl₃) and sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(fluoro)sulfanylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Chloro(fluoro)sulfanylidenephosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Chloro(fluoro)sulfanylidenephosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Phosphinidenes: These compounds, like Chloro(fluoro)sulfanylidenephosphanium, contain phosphorus atoms and exhibit similar reactivity.
Fluorinated Compounds: Compounds such as fluorinated pyridines and quinolines share the presence of fluorine atoms, imparting unique chemical properties.
Uniqueness: this compound is unique due to the combination of chlorine, fluorine, sulfur, and phosphorus atoms in its structure. This combination imparts distinct reactivity and properties that are not commonly found in other compounds.
Propiedades
Número CAS |
25757-01-1 |
|---|---|
Fórmula molecular |
ClFPS+ |
Peso molecular |
117.49 g/mol |
Nombre IUPAC |
chloro-fluoro-sulfanylidenephosphanium |
InChI |
InChI=1S/ClFPS/c1-3(2)4/q+1 |
Clave InChI |
VZCPSLIOCXBNNG-UHFFFAOYSA-N |
SMILES canónico |
F[P+](=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


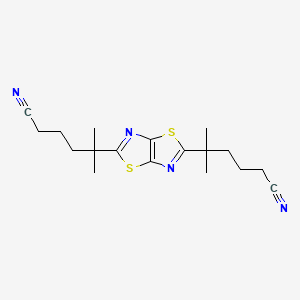
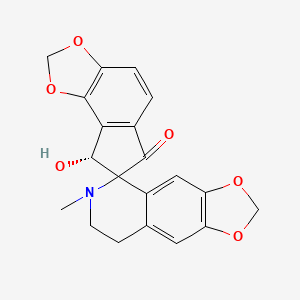
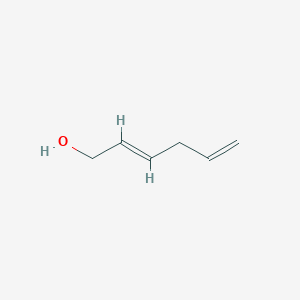
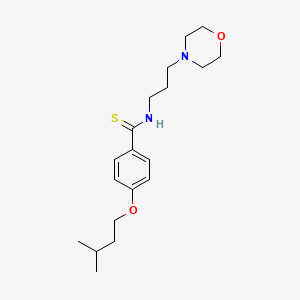
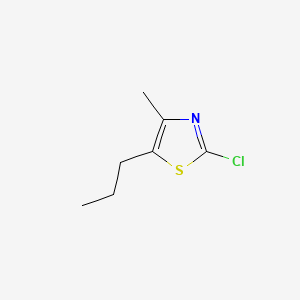

![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
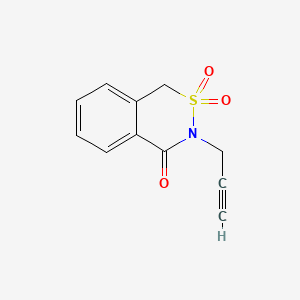
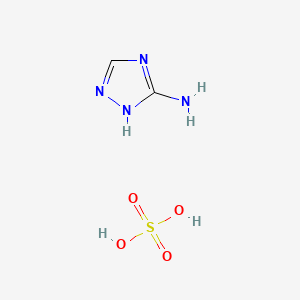
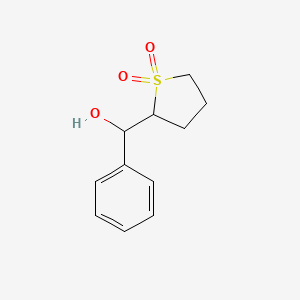
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
